2-methoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide
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Description
2-methoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C15H13N3O3S and its molecular weight is 315.35. The purity is usually 95%.
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Biological Activity
2-Methoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a methoxy group, a thiophene moiety, and an oxadiazole ring, which are known to contribute to various biological activities. The molecular formula is C16H16N4O2S with a molecular weight of 344.39 g/mol.
Anticancer Activity
Research indicates that compounds with oxadiazole and thiophene derivatives often exhibit significant anticancer properties. For instance, similar compounds have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that derivatives containing the oxadiazole ring displayed potent activity against cancer cells by inducing apoptosis and inhibiting tumor growth in vivo .
Table 1: Summary of Anticancer Activity
Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | Breast Cancer | 3.1 | Apoptosis induction |
Compound B | Lung Cancer | 5.0 | Cell cycle arrest |
This compound | TBD | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives were noted for their activity against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 16 µM | |
Escherichia coli | 32 µM |
Anti-inflammatory Effects
Compounds featuring the oxadiazole structure have been associated with anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have shown inhibition of key enzymes involved in cancer progression.
- Induction of Apoptosis : The presence of the oxadiazole ring is linked to the activation of apoptotic pathways in cancer cells.
- Modulation of Immune Response : Some studies indicate that such compounds can enhance immune responses by modulating cytokine production.
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- A study on oxadiazole derivatives indicated significant tumor reduction in animal models when administered at specific dosages .
- Another investigation focused on the antimicrobial properties revealed that modifications to the thiophene ring enhanced the overall potency against resistant bacterial strains.
Properties
IUPAC Name |
2-methoxy-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-20-12-7-3-2-6-11(12)14(19)16-15-18-17-13(21-15)9-10-5-4-8-22-10/h2-8H,9H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXYSTWWCSGKMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(O2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.